![molecular formula C19H16N2O3S B2963957 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477550-34-8](/img/structure/B2963957.png)

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

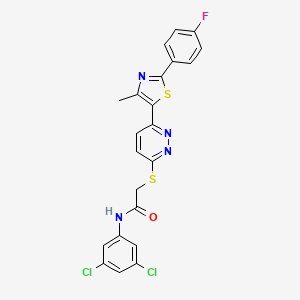

Description

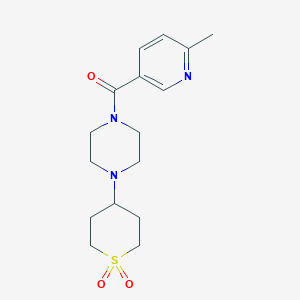

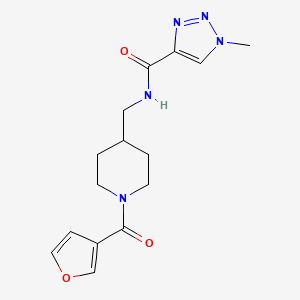

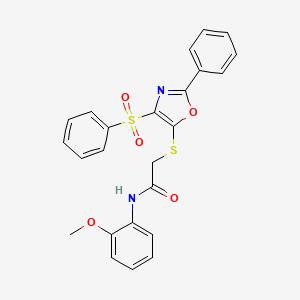

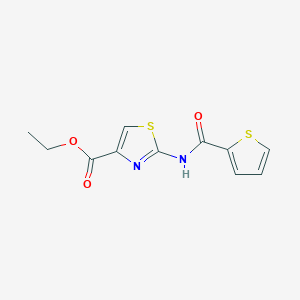

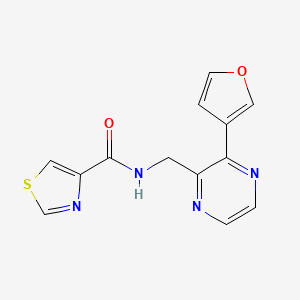

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a five-membered ring containing nitrogen and sulfur), a benzodioxine ring (a seven-membered ring containing two oxygen atoms), and a carboxamide group (a carbonyl group attached to a nitrogen). These functional groups suggest that this compound could have a variety of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The thiazole ring could be formed through a condensation reaction involving a thiol and an amine. The benzodioxine ring could be formed through a nucleophilic substitution reaction involving a phenol and a halogenated compound. The carboxamide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon backbone. The presence of the thiazole and benzodioxine rings would introduce rigidity into the structure, potentially allowing for specific interactions with biological targets .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiazole ring is known to participate in a variety of chemical reactions, including nucleophilic and electrophilic substitutions. The benzodioxine ring could undergo reactions involving the cleavage of the oxygen-oxygen bond. The carboxamide group could participate in reactions involving the carbonyl group or the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxamide group could enhance the compound’s solubility in water .Scientific Research Applications

Metabolism and Disposition in Humans

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, identified as SB-649868, is an orexin 1 and 2 receptor antagonist developed for insomnia treatment. Its metabolism in humans involves almost complete elimination over a 9-day period, primarily via feces (79%), with urinary excretion accounting for 12% of total radioactivity. SB-649868 is extensively metabolized with negligible amounts excreted unchanged. The principal route of metabolism involves oxidation of the benzofuran ring, producing significant metabolites including M98 and M25. The study highlights the drug's metabolism and disposition pathways, crucial for understanding its pharmacokinetics and optimizing therapeutic efficacy (Renzulli et al., 2011).

Anticancer Activity

Research into substituted benzamides has shown potential anticancer applications. A study synthesized and evaluated a series of substituted benzamides for their anticancer activity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The compounds demonstrated moderate to excellent anticancer activity, with some derivatives showing higher effectiveness than the reference drug etoposide. This research opens new avenues for the development of anticancer therapies by exploiting the chemical framework of benzamides (Ravinaik et al., 2021).

Diuretic Activity

Biphenyl benzothiazole-2-carboxamide derivatives have been synthesized and evaluated for diuretic activity in vivo. Among these derivatives, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide showcased promising diuretic potential, indicating a potential therapeutic application in conditions requiring diuresis. This study underscores the versatility of benzothiazole derivatives in medicinal chemistry, offering a new class of diuretic agents (Yar & Ansari, 2009).

Antimicrobial Activity

The search for new antimicrobial agents has led to the synthesis of benzothiazole and benzamide derivatives, exhibiting potent antimicrobial properties against various bacterial and fungal strains. For instance, a study synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which were screened for antimicrobial activity, showing significant potency against pathogenic strains. Such compounds are more effective than reference drugs against certain Gram-positive bacteria, highlighting the potential of benzothiazole derivatives in developing new antimicrobial therapies (Bikobo et al., 2017).

Mechanism of Action

Target of Action

It is known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-12-2-4-13(5-3-12)15-11-25-19(20-15)21-18(22)14-6-7-16-17(10-14)24-9-8-23-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORIBLLPTWZSHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2963878.png)

![N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2963883.png)

![2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2963886.png)

![4-(8-Phenyl-6-azaspiro[3.4]octane-6-carbonyl)pyridine-2-carbonitrile](/img/structure/B2963889.png)